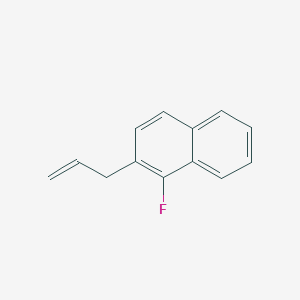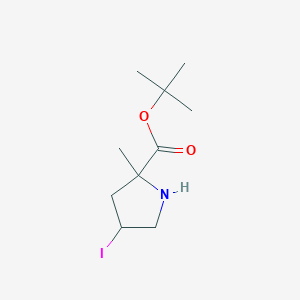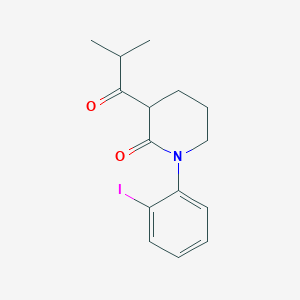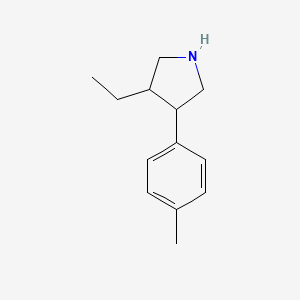
1-Fluoro-2-(prop-2-en-1-yl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-(prop-2-en-1-yl)naphthalene is an organic compound belonging to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom and a prop-2-en-1-yl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Selectfluor as a fluorinating agent to introduce the fluorine atom into the naphthalene ring . The prop-2-en-1-yl group can be introduced through allylation reactions using appropriate reagents and catalysts .
Industrial Production Methods: Industrial production of 1-Fluoro-2-(prop-2-en-1-yl)naphthalene may involve large-scale fluorination and allylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-(prop-2-en-1-yl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
1-Fluoro-2-(prop-2-en-1-yl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated organic compounds and their interactions with biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-2-(prop-2-en-1-yl)naphthalene involves its interaction with molecular targets through its fluorine and prop-2-en-1-yl groups. The fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, while the prop-2-en-1-yl group can influence its overall reactivity and stability . These interactions can modulate various biochemical pathways, making the compound useful in different research applications.
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the prop-2-en-1-yl group.
2-(Prop-2-en-1-yl)naphthalene: Similar but lacks the fluorine atom.
1-Fluoro-4-(prop-2-en-1-yl)naphthalene: A positional isomer with the fluorine atom at a different position.
Uniqueness: 1-Fluoro-2-(prop-2-en-1-yl)naphthalene is unique due to the combined presence of both the fluorine atom and the prop-2-en-1-yl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C13H11F |
|---|---|
Molecular Weight |
186.22 g/mol |
IUPAC Name |
1-fluoro-2-prop-2-enylnaphthalene |
InChI |
InChI=1S/C13H11F/c1-2-5-11-9-8-10-6-3-4-7-12(10)13(11)14/h2-4,6-9H,1,5H2 |
InChI Key |
HVJVPPTXWYCMCL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C2=CC=CC=C2C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl N-methyl-N-[8-(2-methylbutan-2-yl)-1-oxaspiro[4.5]decan-3-yl]carbamate](/img/structure/B13191649.png)


![1-[1-(Aminomethyl)cyclopentyl]cyclopentan-1-ol](/img/structure/B13191667.png)







![Methyl 3-tert-butyl-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-6-carboxylate](/img/structure/B13191707.png)

